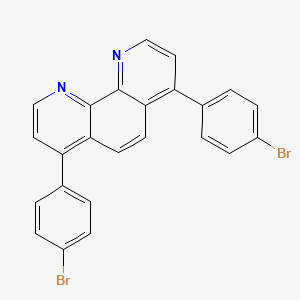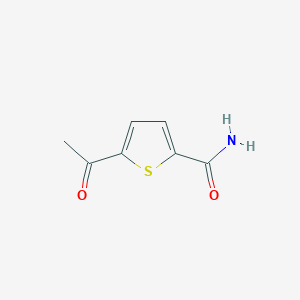
5-Acetylthiophene-2-carboxamide
Overview
Description
5-Acetylthiophene-2-carboxamide is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol. It is known for its role as a reagent in the synthesis of various compounds, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom .
Mechanism of Action
Mode of Action
It has been reported that it acts as a reagent for the synthesis and β-adrenergic blocking action of a new thiazolythiopropanolamine . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Pharmacokinetics
The compound has a predicted density of 1.310±0.06 g/cm3 and a boiling point of 359.3±27.0 °C . These properties might influence its bioavailability, but more detailed studies are required to understand its pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
5-Acetylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a reagent for the synthesis and β-adrenergic blocking action of new thiazolythiopropanolamine . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to specific active sites on the enzymes, leading to inhibition or activation of enzymatic activity. The nature of these interactions can vary depending on the specific enzyme or protein involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have shown significant antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria . This antibacterial activity is attributed to the compound’s ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes. Additionally, this compound has been studied for its potential anticancer properties, where it inhibits tumor cell growth in various human tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with specific proteins and enzymes, leading to alterations in their activity . These interactions can result in the inhibition of enzyme activity, which in turn affects various cellular processes. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, exhibit stable properties under controlled laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation of the compound. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and tumor cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For instance, in animal models, higher doses of this compound have been associated with increased antibacterial and anticancer activity. At very high doses, the compound can exhibit toxic or adverse effects, including damage to healthy tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors that facilitate its metabolism. For example, it undergoes enzymatic transformations that convert it into active metabolites . These metabolic pathways are essential for the compound’s biological activity, as they determine its bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and exerts its effects. The subcellular localization of this compound is important for understanding its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of 5-Acetylthiophene-2-carboxamide typically involves the use of 5-acetylthiophene-2-carboxylic acid as a starting material. One common method involves reacting this acid with thionyl chloride in benzene under reflux conditions to produce the desired compound. The reaction conditions are crucial for achieving high yields and purity of the product.
Chemical Reactions Analysis
5-Acetylthiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, ammonia, and bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
5-Acetylthiophene-2-carboxamide has a wide range of scientific research applications. It is used as a substrate for enzymatic studies, a building block for the synthesis of other compounds, and a model compound for the study of molecular recognition. In the field of medicinal chemistry, it has shown potential in anticancer applications and as a histone deacetylase (HDAC) inhibitor. Additionally, it is used in quantum computational and molecular docking studies to analyze its molecular structure and properties.
Comparison with Similar Compounds
5-Acetylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as 5-chloro-N-(2-oxo-3-phenylpropyl)thiophene-2-carboxamide and 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide. These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, 5-chloro-N-(2-oxo-3-phenylpropyl)thiophene-2-carboxamide is known for its inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), while 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1.
Properties
IUPAC Name |
5-acetylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVJHFSCKAFLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596662 | |
| Record name | 5-Acetylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68257-89-6 | |
| Record name | 5-Acetyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68257-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxamide, 5-acetyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
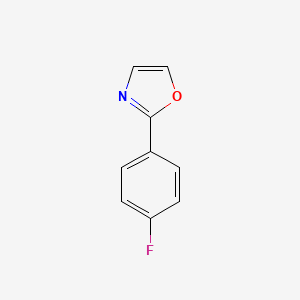
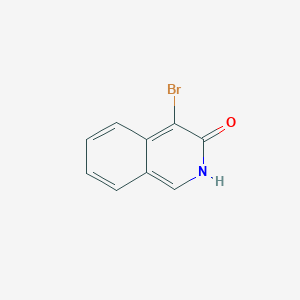
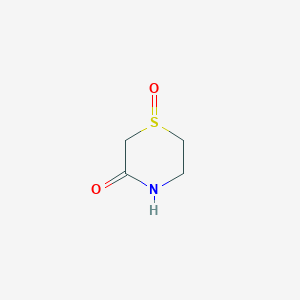
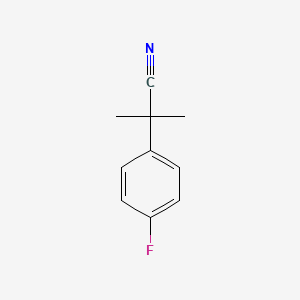
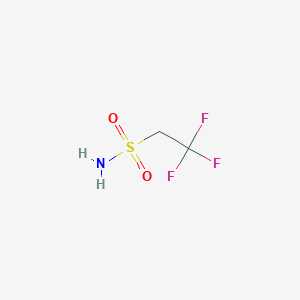
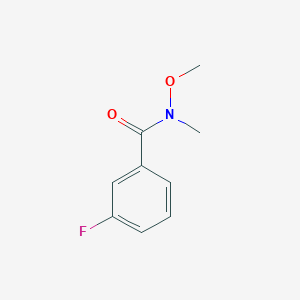
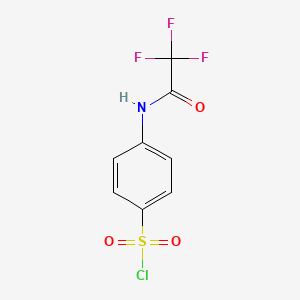
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
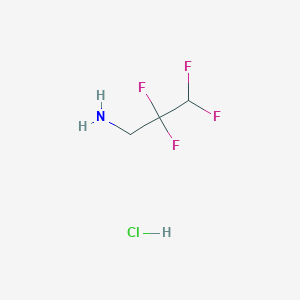

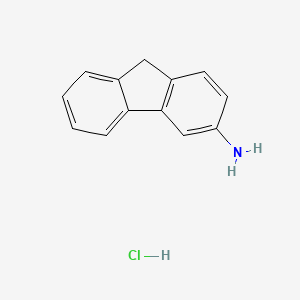

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
